4,5-Dichloropyridine-3-carbaldehyde
Overview
Description
4,5-Dichloropyridine-3-carbaldehyde is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, featuring two chlorine atoms at positions 4 and 5, and a formyl group at position 3. This compound is known for its utility in various chemical reactions and applications in scientific research.
Mechanism of Action
Mode of Action
Dichloropyridines are known to undergo nucleophilic aromatic substitution reactions . This suggests that 4,5-Dichloropyridine-3-carbaldehyde may interact with its targets by substituting one or both of the chlorine atoms with a nucleophile present in the target molecule.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloropyridine-3-carbaldehyde can be synthesized through several methods, including the chlorination of pyridine derivatives followed by formylation. One common approach involves the reaction of 4,5-dichloropyridine with chloroform in the presence of a strong base, such as sodium hydroxide, to introduce the formyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloropyridine-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the aldehyde group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, often using nucleophiles like sodium azide or potassium iodide.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloropyridine-3-carbaldehyde is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological systems and the development of bioactive compounds.
Medicine: In the design and synthesis of pharmaceuticals and drug candidates.
Industry: In the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dichloropyridine-4-carbaldehyde
2,6-Dichloropyridine-3-carbaldehyde
3,5-Dichloropyridine-2-carbaldehyde
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Properties
IUPAC Name |
4,5-dichloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOHOUJPNPVRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732468 | |
Record name | 4,5-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009334-04-6 | |
Record name | 4,5-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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